

# Chemical structure of 4-Methoxy-d3-toluene-2,3,5,6-d4.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methoxy-d3-toluene-2,3,5,6-d4

Cat. No.: B597649

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## Technical Guide: 4-Methoxy-d3-toluene-2,3,5,6-d4

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxy-d3-toluene-2,3,5,6-d4**, a deuterated analog of 4-methoxytoluene. This stable isotope-labeled compound is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays used in pharmacokinetic and metabolic studies.

## Chemical Structure and Properties

**4-Methoxy-d3-toluene-2,3,5,6-d4** is a synthetic isotopologue of 4-methoxytoluene (also known as 4-methylanisole) where seven hydrogen atoms have been replaced by deuterium. Specifically, the three hydrogen atoms on the methoxy group's methyl are substituted (-OCD<sub>3</sub>), and four hydrogen atoms on the aromatic ring are substituted at the 2, 3, 5, and 6 positions. The methyl group attached to the toluene ring remains non-deuterated.

Caption: Chemical structure of **4-Methoxy-d3-toluene-2,3,5,6-d4**.

## Physicochemical and Analytical Data

The key properties of **4-Methoxy-d3-toluene-2,3,5,6-d4** are summarized below. This data is essential for its application as an internal standard in analytical methodologies.

Property	Value	Reference(s)
CAS Number	1219798-94-3	[1][2]
Unlabeled CAS Number	104-93-8	
Molecular Formula	CD <sub>3</sub> OC <sub>6</sub> D <sub>4</sub> CH <sub>3</sub>	[1]
Molecular Weight	129.21 g/mol	
Synonyms	4-Methylanisole-d7, 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4	
Isotopic Enrichment	≥ 99 atom % D	
Chemical Purity	≥ 98%	
Appearance	Neat (typically a liquid)	
Storage Conditions	Room temperature, store under inert gas	
Stability	Stable under recommended storage conditions	

## Applications in Research and Development

The primary application of **4-Methoxy-d3-toluene-2,3,5,6-d4** is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

The use of a SIL-IS is considered the gold standard in bioanalysis for several reasons:

- **Correction for Matrix Effects:** Biological matrices like plasma or urine can cause ion suppression or enhancement, leading to inaccurate quantification. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.
- **Compensation for Sample Variability:** Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, and reconstitution are accounted for, as the

analyte and the SIL-IS are affected proportionally.

- **Improved Precision and Accuracy:** By normalizing the analyte's response to the internal standard's response, a high degree of precision and accuracy is achieved, which is critical for regulated studies in drug development.

This compound is particularly valuable for pharmacokinetic (PK) studies of 4-methoxytoluene or for monitoring it as a metabolite of a parent drug molecule.

## Experimental Protocols

While a specific synthesis protocol for this molecule often involves proprietary methods, a general approach for creating deuterated aromatic compounds is through H-D exchange reactions using a deuterium source like heavy water (D<sub>2</sub>O) under high temperature and pressure, often with a catalyst.

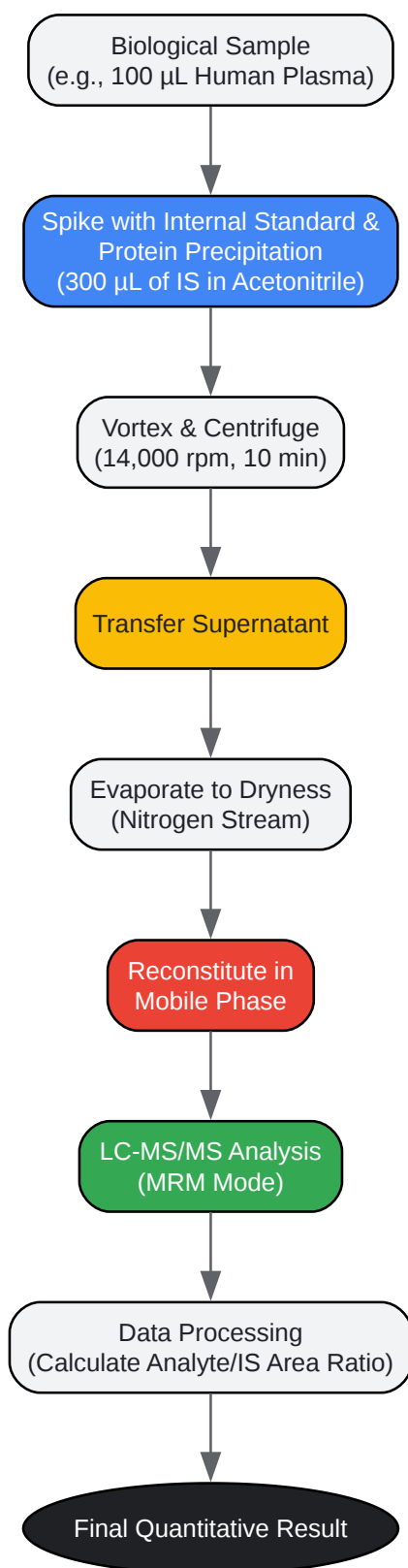
More relevant to the end-user, the following is a representative experimental protocol for the use of **4-Methoxy-d3-toluene-2,3,5,6-d4** as an internal standard for quantifying its non-labeled analog in human plasma.

Protocol: Quantification of 4-Methoxytoluene in Human Plasma by LC-MS/MS

- **Preparation of Solutions:**
  - **Analyte Stock Solution (1 mg/mL):** Accurately weigh and dissolve 4-methoxytoluene in methanol.
  - **Internal Standard (IS) Stock Solution (1 mg/mL):** Prepare a stock solution of **4-Methoxy-d3-toluene-2,3,5,6-d4** in methanol.
  - **Calibration Standards:** Prepare serial dilutions from the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
  - **IS Working Solution (50 ng/mL):** Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
- **Sample Preparation (Protein Precipitation):**

- Pipette 100  $\mu$ L of the human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 300  $\mu$ L of the cold IS Working Solution (50 ng/mL in acetonitrile) to each tube. The IS solution acts as the protein precipitation agent.
- Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Conditions:
  - LC System: A standard UPLC or HPLC system.
  - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing the analyte and IS separately. For example:

- 4-Methoxytoluene (Analyte): Q1 (Precursor Ion) -> Q3 (Product Ion)
- 4-Methoxy-d7-toluene (IS): Q1 (Precursor Ion + 7 Da) -> Q3 (Product Ion)
- Data Analysis:
  - Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
  - A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.



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Caption: Bioanalytical workflow using a deuterated internal standard.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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